![molecular formula C11H20BrNO B1517013 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1061458-45-4](/img/structure/B1517013.png)
1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Overview
Description
“1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” is a chemical compound with the CAS Number: 1061458-45-4 . It has a molecular weight of 262.19 and its IUPAC name is 4-(bromomethyl)-1-(2,2-dimethylpropanoyl)piperidine . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20BrNO/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 . This indicates that the compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The bromomethyl group is attached to one of the carbon atoms in the ring, and the 2,2-dimethylpropanoyl group is attached to the nitrogen atom in the ring.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of piperidine, which share structural similarities with "1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one", have been explored for their potential as therapeutic agents. For instance, compounds containing piperidine rings have been studied for their gastric antisecretory properties, suggesting potential applications in the treatment of peptic ulcer disease (Scott et al., 1983). Furthermore, derivatives have been investigated for their antimicrobial activities, indicating the broad utility of piperidine-based compounds in developing new antimicrobial agents (Prakash et al., 2013).
Organic Synthesis and Chemical Properties
In organic synthesis, the structural attributes of piperidine derivatives, akin to the subject compound, facilitate various chemical transformations. For example, research has delved into the synthesis and characterization of specific piperidine derivatives, highlighting their potential in creating novel chemical entities with significant applications (Bi, 2014). The exploration of hydrogen-bonding patterns in enaminones featuring piperidine analogs also exemplifies the compound's utility in studying molecular interactions and crystal engineering (Balderson et al., 2007).
Molecular Interactions and Drug Design
The study of molecular interactions, especially in drug design, benefits from the examination of piperidine-containing compounds. Investigations into the influence of methyl substituents and N-oxide formation on piperidine derivatives have provided insights into molecular geometry and intermolecular interactions, which are crucial for the design of anticonvulsant drugs (Żesławska et al., 2020). Moreover, the synthesis and bioactivity of thiourea derivatives related to piperidine underscore the versatility of piperidine scaffolds in developing compounds with potential biological applications (Tian et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Future Directions
The future directions of research on this compound could involve exploring its potential biological activities, given the known activities of other piperidine derivatives . Additionally, research could be conducted to improve the synthesis of this compound and to explore its reactivity in various chemical reactions.
properties
IUPAC Name |
1-[4-(bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLSDKCGQDGISW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.